2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a pyrazole ring, and an amine group, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol . This intermediate is then converted to the amine form through a series of reactions, including reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound is an intermediate in the synthesis of the amine derivative and shares similar structural features.
Fluxapyroxad: A related compound with a pyrazole ring and trifluoromethyl group, used as a fungicide.
Uniqueness
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
2680536-32-5 |
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Molecular Formula |
C6H10Cl2F3N3 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8F3N3.2ClH/c1-12-3-4(2-11-12)5(10)6(7,8)9;;/h2-3,5H,10H2,1H3;2*1H |
InChI Key |
IBZYWSWHIIVCAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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